molecular formula C5H4Cl2O3 B1626630 2-Chloroprop-2-en-1-yl chloro(oxo)acetate CAS No. 104142-66-7

2-Chloroprop-2-en-1-yl chloro(oxo)acetate

Cat. No. B1626630
CAS RN: 104142-66-7
M. Wt: 182.99 g/mol
InChI Key: DROVKFBGHINOBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, a series of new soluble N-substituted poly(β-haloallylaniline)s, namely poly[N-(2-chloroprop-2-en-1-yl)aniline] (NPC), poly[N-(2-chloroprop-2-en-1-yl)-2-methylaniline] (NPT) and poly[N-(2-chloroprop-2-en-1-yl)-2-methoxyaniline] (NPA), were synthesized by oxidative polymerization in 1 M HCl medium using (NH4)2S2O8 as the oxidant .


Chemical Reactions Analysis

The reactions of related compounds have been studied. For example, the reactions of S-(2-chloroprop-2-en-1-yl)isothiuronium chloride with acetylacetone in acetic acid were studied by the methods of quantum chemistry, as well as by UV and IR spectroscopy .

Scientific Research Applications

Neurotoxicity Studies

Chlorpyrifos, an acetylcholinesterase inhibitor related to 2-Chloroprop-2-en-1-yl chloro(oxo)acetate, has been the subject of neurotoxicity studies. Chlorpyrifos and chlorpyrifos-oxon, but not their breakdown product, induce apoptosis in primary cortical neurons, suggesting that chlorpyrifos-induced apoptosis may occur independently of acetylcholinesterase inhibition. This indicates potential neurotoxic effects unrelated to the intended pesticide action of chlorpyrifos (Caughlan et al., 2004).

Environmental Degradation Studies

Research has been conducted on the oxidative decomposition of 2,4-dichlorophenoxyacetic acid, a compound related to 2-Chloroprop-2-en-1-yl chloro(oxo)acetate, in water using electron beam (EB) treatment and ozone. This demonstrates the potential for advanced oxidation processes in treating water contaminated with similar organochlorine compounds (Drzewicz et al., 2004).

Catalytic Applications

Silica-bonded 2-hydroxyethylammonium acetate has been synthesized, demonstrating its utility as a catalyst in the synthesis of various phosphonates and β-phosphonomalonates. This research highlights the potential catalytic applications of compounds related to 2-Chloroprop-2-en-1-yl chloro(oxo)acetate in organic synthesis (Sobhani & Honarmand, 2013).

Molecular Studies

Studies involving the S-(2-chloroprop-2-en-1-yl)isothiuronium chloride with acetylacetone have been conducted to understand their reactions and properties at a molecular level. This contributes to a deeper understanding of the chemical behavior of compounds structurally related to 2-Chloroprop-2-en-1-yl chloro(oxo)acetate (Sinegovskaya et al., 2014).

properties

IUPAC Name

2-chloroprop-2-enyl 2-chloro-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2O3/c1-3(6)2-10-5(9)4(7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROVKFBGHINOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC(=O)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556717
Record name 2-Chloroprop-2-en-1-yl chloro(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104142-66-7
Record name 2-Chloroprop-2-en-1-yl chloro(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104142-66-7
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Synthesis routes and methods

Procedure details

Oxalyl chloride (130 ml, 1.49 mol) was placed in a dry 3-neck flask under N2 and cooled to 0° C. With stirring, 2-chloroallyl alcohol (138 g, 1.49 mol) was added dropwise in a manner which maintained the temperature at 0°-2° C. and controlled the vigorous evolution of HCl, then allowed to warm to room temperature and held 16 hours and distilled to yield title product, 214 g, b.p. 82°-84° C./23 mm.
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloroprop-2-en-1-yl chloro(oxo)acetate
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2-Chloroprop-2-en-1-yl chloro(oxo)acetate

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